molecular formula C16H27N3 B12631523 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918482-00-5

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12631523
CAS No.: 918482-00-5
M. Wt: 261.41 g/mol
InChI Key: XRCSNWXYHNKXAB-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylpropyl group and a 2-(pyridin-2-yl)ethyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2,2-dimethylpropyl)piperazine with 2-(pyridin-2-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

918482-00-5

Molecular Formula

C16H27N3

Molecular Weight

261.41 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C16H27N3/c1-16(2,3)14-19-12-10-18(11-13-19)9-7-15-6-4-5-8-17-15/h4-6,8H,7,9-14H2,1-3H3

InChI Key

XRCSNWXYHNKXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCN(CC1)CCC2=CC=CC=N2

Origin of Product

United States

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